Gallic Aldehyde Demonstrates Significantly Higher DPPH Radical Scavenging Activity than BHT, BHA, α-Tocopherol, and Rosmarinic Acid
In a direct head-to-head comparison, gallic aldehyde (3,4,5-trihydroxybenzaldehyde) exhibited significantly greater DPPH radical scavenging activity than four common standard antioxidants: butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), α-tocopherol, and rosmarinic acid. The study reported that gallic aldehyde was 'significantly more active' in the DPPH assay under identical conditions [1]. This establishes gallic aldehyde as a superior radical scavenger among this panel of reference compounds.
| Evidence Dimension | DPPH free radical scavenging activity |
|---|---|
| Target Compound Data | Significantly more active (qualitative rank: highest among tested) |
| Comparator Or Baseline | BHT, BHA, α-tocopherol, rosmarinic acid |
| Quantified Difference | Gallic aldehyde > all four comparators (statistically significant difference, exact IC50 values not reported in the abstract but order of potency established) |
| Conditions | DPPH radical scavenging assay, 2,2-diphenyl-1-picrylhydrazyl (DPPH) as substrate |
Why This Matters
For researchers selecting an antioxidant standard or a positive control in radical scavenging assays, gallic aldehyde offers a more potent reference point than commonly used BHT, BHA, or α-tocopherol, potentially enabling detection of subtle antioxidant effects in complex mixtures.
- [1] Kim, J.B.; Kim, J.B.; Cho, K.J.; König, G.M.; Wright, A.D. (2006) 'Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum,' Journal of Food and Drug Analysis: Vol. 14 : Iss. 2 , Article 13. DOI: 10.38212/2224-6614.2492 View Source
